molecular formula C11H11N7O5 B3017058 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide CAS No. 450346-23-3

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B3017058
CAS No.: 450346-23-3
M. Wt: 321.253
InChI Key: CTVWDLMJBXZGBR-UHFFFAOYSA-N
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Description

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked via a hydrazinyl-oxoethyl chain to a 6-amino-5-nitropyrimidin-4-yl group.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O5/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVWDLMJBXZGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with hydrazinyl-oxoethyl linkages, heterocyclic cores, and bioactive substituents. Key comparisons include:

Structural Analogues with Hydrazinyl-Oxoethyl Linkages

  • Compounds (1f, 1g, 2a–b): These urea derivatives feature thiazolyl-piperazinyl scaffolds and aromatic substituents. For example, 1f (yield: 70.7%, m.p. 198–200°C) includes a trifluoromethylphenyl group, which enhances lipophilicity compared to the target compound’s nitro-pyrimidine motif.
  • Compounds (97c–e) : These furan-3-carboxamides (e.g., 97c : N-methyl; 97d : N-phenyl) share the hydrazinyl-oxoethyl-furan backbone but lack the pyrimidine ring. Their simpler structures may result in lower synthetic complexity but reduced target specificity compared to the nitro-pyrimidine-containing compound .

Functional Group and Bioactivity Comparisons

  • Naphtho[2,1-b]furan Derivatives: Compounds like 5a–d incorporate benzylidene-hydrazine and acetamide groups. These demonstrated antibacterial activity, suggesting that hydrazine-linked heterocycles are pharmacologically relevant.
  • Indole-Carboxamide Derivatives : Compounds such as 5i–l feature indole rings instead of pyrimidine. Indole’s planar structure may enhance DNA intercalation, but the absence of a nitro group could limit oxidative stress-mediated mechanisms observed in nitropyrimidines .
  • Antioxidant Derivatives: Compounds like 3d–g with tert-butylphenolic groups exhibit antioxidant and cytotoxic activities. Their bulky substituents improve radical scavenging but may reduce bioavailability compared to the target compound’s compact structure .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Yield (%) m.p. (°C) Notable Bioactivity
Target Compound Pyrimidine + Furan 6-Amino-5-nitro, Hydrazinyl N/A N/A Predicted antimicrobial
(1f) Thiazole + Piperazine Trifluoromethylphenyl, Urea 70.7 198–200 Not specified
(5a–d) Naphthofuran + Acetamide Benzylidene, Hydrazinyl ~75 N/A Antibacterial
(97d) Furan-3-carboxamide N-Phenyl, Hydrazinyl N/A N/A Not specified
(3d) Indolinone + Phenolic tert-Butyl, Hydrazinyl N/A 264–265 Antioxidant, Cytotoxic

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